N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
CAS No.: 946298-62-0
Cat. No.: VC11959815
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946298-62-0 |
|---|---|
| Molecular Formula | C24H23FN2O3S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C24H23FN2O3S/c1-16-5-6-19(14-17(16)2)24(28)26-21-10-7-18-4-3-13-27(23(18)15-21)31(29,30)22-11-8-20(25)9-12-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) |
| Standard InChI Key | OSOASIZOOHHGDV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |
Introduction
Molecular Formula and Weight
IUPAC Name
The IUPAC name for this compound is:
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide .
Structural Features
The compound consists of:
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A tetrahydroquinoline core functionalized with a sulfonyl group.
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A fluorobenzene moiety attached to the sulfonyl group.
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A dimethylbenzamide side chain at the quinoline's 7th position.
2D and 3D Representations
The chemical structure includes:
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A planar aromatic ring system (fluorobenzene and benzamide components).
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A tetrahydroquinoline ring with conformational flexibility.
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Sulfonamide functionality enhancing polarity and potential hydrogen bonding.
| Property | Value |
|---|---|
| SMILES Notation | CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
| InChI Key | KPHJKZLPJXYOJB-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide typically involves:
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Quinoline Derivatization: Functionalizing the tetrahydroquinoline scaffold with a sulfonyl group using electrophilic substitution.
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Amide Bond Formation: Coupling the sulfonated quinoline intermediate with 3,4-dimethylbenzoyl chloride under mild conditions.
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Purification: Using recrystallization or chromatographic techniques to isolate the target compound .
Pharmacological Potential
Compounds with similar structural motifs (e.g., sulfonamides and quinolines) have demonstrated diverse biological activities:
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Antimicrobial Activity: Sulfonamide derivatives are known for their bacteriostatic effects by inhibiting dihydropteroate synthase .
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Anticancer Properties: Quinoline-based compounds often exhibit antiproliferative effects on cancer cell lines .
While specific data for this compound is unavailable, its structural similarity to bioactive molecules suggests potential applications in drug development.
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